N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(17-9-5-2-6-10-17)20-11-12-21-13-14-23-18(15-21)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESMOMHNLDMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the reaction of 2-(2-phenylmorpholin-4-yl)ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
Based on the search results, here is information regarding the applications of compounds containing the "N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide" structure.
It is important to note that the search results provide information on several compounds with structural similarity to "this compound", but not the specific compound itself. Therefore, the information below is based on the applications of these related compounds.
General Applications in Scientific Research
Compounds containing the phenylmorpholine moiety are of interest in scientific research for the following reasons:
- As building blocks in the synthesis of more complex molecules.
- As ligands in coordination chemistry.
- For potential use as bioactive compounds with antimicrobial and anticancer properties.
- For potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
- In the development of advanced materials, including polymers and nanomaterials, due to their unique structural properties.
Specific Examples of Related Compounds and Their Applications
- 4-cyano-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide:
- Potential as a bioactive compound with antimicrobial or anticancer properties.
- Potential therapeutic effects in treating various diseases.
- Utilization in the development of new materials or as a catalyst in chemical reactions.
- N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide:
- Potential applications in medicinal chemistry and drug development.
- It may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
- Potential utility in agrochemicals and materials science due to its chemical stability and reactivity.
- 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide:
- Explored as an inhibitor of protein-protein interactions involved in cancer metastasis.
- Identified as an inhibitor of Bcl3:NF-kB p50 protein-protein interactions. This is significant because it suppresses Bcl3-dependent intracellular NF-kB activity, which plays a crucial role in regulating genes associated with cell survival, proliferation, and metastasis. Consequently, this compound is being studied for its potential applications in cancer treatment and other diseases related to aberrant NF-kB signaling pathways.
Reaction Types and Potential Products
Compounds containing the "this compound" structure can undergo several chemical reactions, including:
- Oxidation: Formation of carboxylic acids or ketones. The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
- Reduction: Formation of amines or alcohols. Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
- Substitution: Formation of substituted benzamides or morpholine derivatives. Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the morpholine moiety.
Biological Activity
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Discussion of Structural-Property Relationships
- Morpholine vs. Piperidine : Morpholine’s oxygen atom may enhance solubility through hydrogen bonding compared to piperidine’s NH group, while the 2-phenyl substitution could modulate steric interactions in receptor binding .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, NO2) increase metabolic stability but may reduce bioavailability. Hydroxyl groups (as in THHEB) enhance antioxidant capacity but limit blood-brain barrier penetration .
- Therapeutic Potential: The target compound’s structure aligns with sigma receptor ligands used in cancer imaging/therapy, suggesting possible applications in oncology .
Biological Activity
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a morpholine ring linked to a benzamide moiety through an ethyl chain. The presence of a phenyl group and the morpholine structure contribute to its unique chemical properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with critical residues in their active sites, thereby altering their function and affecting downstream signaling pathways.
- Protein-Protein Interactions : It has been identified as an inhibitor of Bcl3:NF-kB p50 interactions, which are crucial in regulating cell survival and proliferation. This inhibition may have implications for cancer treatment, particularly in tumors with dysregulated NF-kB signaling.
Antimicrobial Properties
This compound has shown potential antimicrobial activity. Studies indicate its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
The compound's role in cancer therapy is notable. Research indicates it may suppress tumor growth by inhibiting pathways associated with cancer metastasis. Its interaction with NF-kB signaling is particularly relevant, as this pathway is often upregulated in cancer cells, leading to increased survival and proliferation.
Case Studies
- Inhibition of NF-kB Pathway : A study demonstrated that this compound effectively reduced NF-kB activity in cancer cell lines, leading to decreased expression of anti-apoptotic genes and increased apoptosis.
- Antimicrobial Efficacy : Another investigation reported that the compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | Inhibits Bcl3:NF-kB interactions | Anticancer |
| 2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide | Antimicrobial properties | Antimicrobial |
| N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide | Modulates enzyme activity | Potential drug development |
Q & A
Q. What are the optimal multi-step synthetic routes for N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling a morpholine derivative (e.g., 2-phenylmorpholine) with a benzamide precursor. A common strategy is:
Morpholine Functionalization : React 2-phenylmorpholine with an ethylating agent (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethyl linker .
Amide Coupling : Use 4-(chloromethyl)benzoyl chloride or activated ester derivatives to form the benzamide moiety via nucleophilic acyl substitution. Reflux conditions (e.g., 100°C in acetonitrile for 4–5 hours) and catalysts like DMAP improve yield .
Purification : Recrystallize the product using methanol or ethanol to isolate pure crystals .
Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity (e.g., acetonitrile vs. DMF) to balance reactivity and side reactions.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the morpholine ring (δ 3.5–4.5 ppm for N-CH₂ groups) and benzamide carbonyl (δ ~165 ppm) .
- IR : Detect amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can enzyme inhibition assays be designed to evaluate its potential as a kinase or protease inhibitor?
Methodological Answer:
- Assay Design :
- Target Selection : Prioritize kinases (e.g., CDK5) or proteases linked to diseases (e.g., Alzheimer’s β-secretase) based on structural similarity to known inhibitors .
- Inhibition Kinetics : Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values. For example, incubate the compound (0.1–100 µM) with the enzyme and substrate, then quantify fluorescence intensity over time .
- Control Experiments : Compare with reference inhibitors (e.g., staurosporine for kinases) and assess non-specific binding via thermal shift assays .
- Data Interpretation : Fit dose-response curves using software like GraphPad Prism to calculate inhibition constants (Ki) .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
Methodological Answer:
- Dose-Response Reproducibility : Test the compound in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .
- Off-Target Profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended targets .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in assay conditions (e.g., serum concentration, passage number) .
Q. How can molecular dynamics (MD) simulations predict binding modes with therapeutic targets?
Methodological Answer:
- Setup :
- Protein Preparation : Obtain target structures from the PDB (e.g., 1Q5W for CDK5). Remove water molecules and add hydrogens using tools like GROMACS .
- Docking : Perform rigid/flexible docking with AutoDock to generate initial poses .
- Simulation : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to analyze stability of ligand-protein interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- Validation : Compare simulated binding free energies (MM/PBSA) with experimental IC₅₀ values .
Q. What are the challenges in synthesizing analogs with modified morpholine rings, and how can they be optimized?
Methodological Answer:
- Challenges :
- Steric Hindrance : Bulky substituents on the morpholine ring reduce coupling efficiency .
- Regioselectivity : Control substitution patterns (e.g., 2-phenyl vs. 3-phenyl) using directing groups or protecting strategies .
- Optimization :
- Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Microwave Synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) and improve yields for sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
